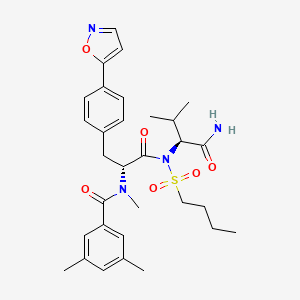
L-Valinamide, N-(3,5-dimethylbenzoyl)-4-(5-isoxazolyl)-N-methyl-D-phenylalanyl-N-(butylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IRL 3460 is an enantiomer.
Applications De Recherche Scientifique
Endothelin Antagonism
L-Valinamide derivatives have been researched for their potential as endothelin receptor antagonists, which are significant in cardiovascular research. The compound IRL 3461, with a structure closely related to L-Valinamide, has been identified as a potent antagonist with balanced affinities for both ETA and ETB receptors. This makes it a potential candidate for cardiovascular diseases and pulmonary conditions like bronchial asthma (Sakaki et al., 1998). Additionally, IRL 3630A, another related compound, demonstrated potent antagonistic effects on endothelin-1-induced contractions in guinea pig isolated tracheas, suggesting its utility in respiratory medicine (Makatani et al., 2000).
Inhibition and Induction of CYP3A4
Some L-Valinamide derivatives like DPC 681 have been found to significantly induce the activity of rat CYP3A, a key enzyme in drug metabolism. This compound also demonstrated inhibition and mechanism-based inactivation of human CYP3A4, suggesting its influence on drug-drug interactions and pharmacokinetics (Luo et al., 2003).
Cancer Treatment Research
In cancer research, TZT-1027, a derivative of L-Valinamide, has been studied for its effects in high-dose chemotherapy. This compound, which inhibits microtubule assembly, was assessed for its dose-limiting toxicities and maximum tolerated dose in patients with advanced solid tumors. These studies are vital for determining the safety and efficacy of new cancer treatments (de Jonge et al., 2005).
Enzymatic Reduction by mARC
N-Hydroxy-sulfonamides, including N-Hydroxy-valdecoxib, a derivative of L-Valinamide, were studied for their reduction by the molybdenum-containing enzyme mARC. This research provides insights into the enzymatic pathways involved in the metabolism of certain pharmaceuticals and their activation in the body (Havemeyer et al., 2010).
Pharmacological Studies
L-Valinamide derivatives have been included in studies aiming to develop new pharmacological agents, particularly in the context of endothelin receptor antagonism and COX-2 inhibition. These studies contribute to our understanding of novel therapeutic agents and their mechanisms (Murugesan et al., 2002).
Propriétés
Numéro CAS |
173189-01-0 |
|---|---|
Nom du produit |
L-Valinamide, N-(3,5-dimethylbenzoyl)-4-(5-isoxazolyl)-N-methyl-D-phenylalanyl-N-(butylsulfonyl)- |
Formule moléculaire |
C31H40N4O6S |
Poids moléculaire |
596.74 |
Nom IUPAC |
N-[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-butylsulfonylamino]-3-[4-(1,2-oxazol-5-yl)phenyl]-1-oxopropan-2-yl]-N,3,5-trimethylbenzamide |
InChI |
InChI=1S/C31H40N4O6S/c1-7-8-15-42(39,40)35(28(20(2)3)29(32)36)31(38)26(34(6)30(37)25-17-21(4)16-22(5)18-25)19-23-9-11-24(12-10-23)27-13-14-33-41-27/h9-14,16-18,20,26,28H,7-8,15,19H2,1-6H3,(H2,32,36)/t26-,28+/m1/s1 |
Clé InChI |
DWRROFDJWVYOHG-IAPPQJPRSA-N |
SMILES |
CCCCS(=O)(=O)N(C(C(C)C)C(=O)N)C(=O)C(CC1=CC=C(C=C1)C2=CC=NO2)N(C)C(=O)C3=CC(=CC(=C3)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
IRL-3630; IRL 3630; IRL3630; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)
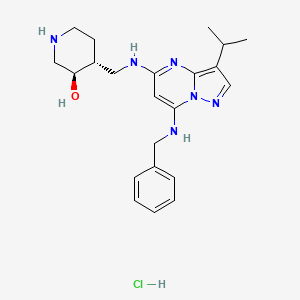
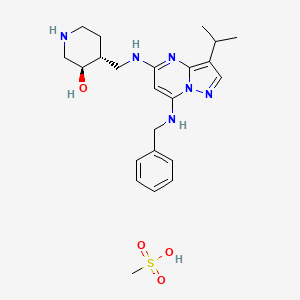

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)


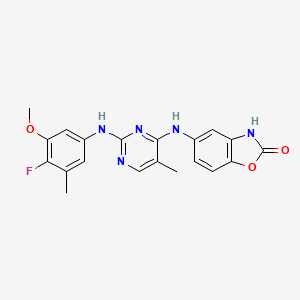
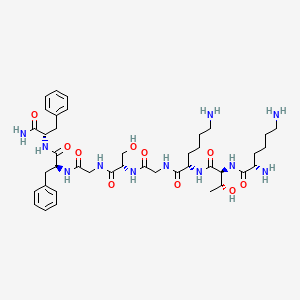
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide](/img/structure/B608068.png)